

Application of ST-1006 Maleate in a Murine Model of Acute Irritant Dermatitis

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Compound of Interest

Compound Name: ST-1006 Maleate

Cat. No.: B15139953

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Introduction

Acute irritant contact dermatitis is a common inflammatory skin condition characterized by erythema, edema, and pruritus. This application note describes the use of **ST-1006 Maleate**, a potent and selective partial agonist for the histamine H4 receptor (H4R), in a preclinical murine model of acute irritant dermatitis induced by croton oil. The data presented herein, derived from the study by Adami et al. (2018), demonstrates the potential of **ST-1006 Maleate** in modulating the pruritic (itch) response associated with this inflammatory condition, although it does not affect the edematous (swelling) component. These findings are valuable for researchers in dermatology, immunology, and pharmacology who are investigating novel therapeutic agents for inflammatory skin diseases.

Principle

ST-1006 Maleate acts as a partial agonist at the histamine H4 receptor. The H4R is primarily expressed on hematopoietic cells, including mast cells and eosinophils, which are key players in inflammatory and allergic responses. In the context of skin inflammation, activation of H4R is thought to modulate the release of inflammatory mediators and influence the sensory perception of itch. This study utilizes the croton oil-induced ear edema model in mice, a well-established assay for acute irritant dermatitis, to evaluate the anti-inflammatory and anti-pruritic effects of **ST-1006 Maleate**.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the investigation of **ST-1006 Maleate** in the croton oil-induced acute irritant dermatitis model.

Table 1: Effect of **ST-1006 Maleate** on Croton Oil-Induced Ear Edema in Mice

Treatment Group	Dose (mg/kg, s.c.)	Change in Ear Thickness (mg)	% Inhibition of Edema
Vehicle (Saline)	-	25.3 ± 2.1	-
ST-1006 Maleate	10	24.1 ± 1.8	4.7
ST-1006 Maleate	30	23.9 ± 2.5	5.5
ST-1006 Maleate	100	26.1 ± 1.9	-3.2

Data are presented as mean ± S.D. No statistically significant reduction in ear edema was observed at any dose of **ST-1006 Maleate**.^[1]

Table 2: Effect of **ST-1006 Maleate** on Croton Oil-Induced Pruritus in Mice

Treatment Group	Dose (mg/kg, s.c.)	Number of Scratches	% Inhibition of Pruritus
Vehicle (Saline)	-	128 ± 15	-
ST-1006 Maleate	10	115 ± 12	10.2
ST-1006 Maleate	30	85 ± 10*	33.6
ST-1006 Maleate	100	109 ± 14	14.8

*p < 0.05 compared to the vehicle-treated group. Data are presented as mean ± S.D. A statistically significant reduction in pruritus was observed at the 30 mg/kg dose of **ST-1006 Maleate**.

Experimental Protocols

1. Croton Oil-Induced Acute Irritant Dermatitis Model

This protocol describes the induction of acute irritant dermatitis in the ears of CD-1 mice.

Materials:

- Male CD-1 mice (25-30 g)
- Croton oil
- Acetone
- Micropipette
- Dial thickness gauge

Procedure:

- Prepare a 5% (v/v) solution of croton oil in acetone.
- Administer **ST-1006 Maleate** or vehicle (saline) via subcutaneous (s.c.) injection 30 minutes prior to the application of croton oil.
- Under light restraint, apply 20 μ L of the 5% croton oil solution to the inner surface of the right ear of each mouse. The left ear remains untreated and serves as a control.
- Measure the thickness of both ears using a dial thickness gauge immediately before the application of croton oil and at various time points after (e.g., 4, 6, and 24 hours).
- Calculate the extent of ear edema by subtracting the thickness of the left (control) ear from the thickness of the right (treated) ear.

2. Assessment of Pruritus (Scratching Behavior)

This protocol outlines the method for quantifying scratching behavior in mice following the induction of dermatitis.

Materials:

- Video recording equipment
- Observation chambers (e.g., clear plexiglass cages)
- Video analysis software (optional) or manual counting

Procedure:

- Immediately after the application of croton oil, place each mouse individually into an observation chamber.
- Record the behavior of the mice for a period of 60 minutes.
- Analyze the video recordings to quantify the number of scratching bouts directed towards the croton oil-treated ear. A scratching bout is defined as one or more rapid movements of the hind paw towards the ear, followed by the return of the paw to the floor.
- The total number of scratches within the observation period is used as the measure of pruritus.

3. Histological Analysis of Skin Inflammation

This protocol provides a method for the histological examination of ear tissue to assess inflammatory cell infiltration.

Materials:

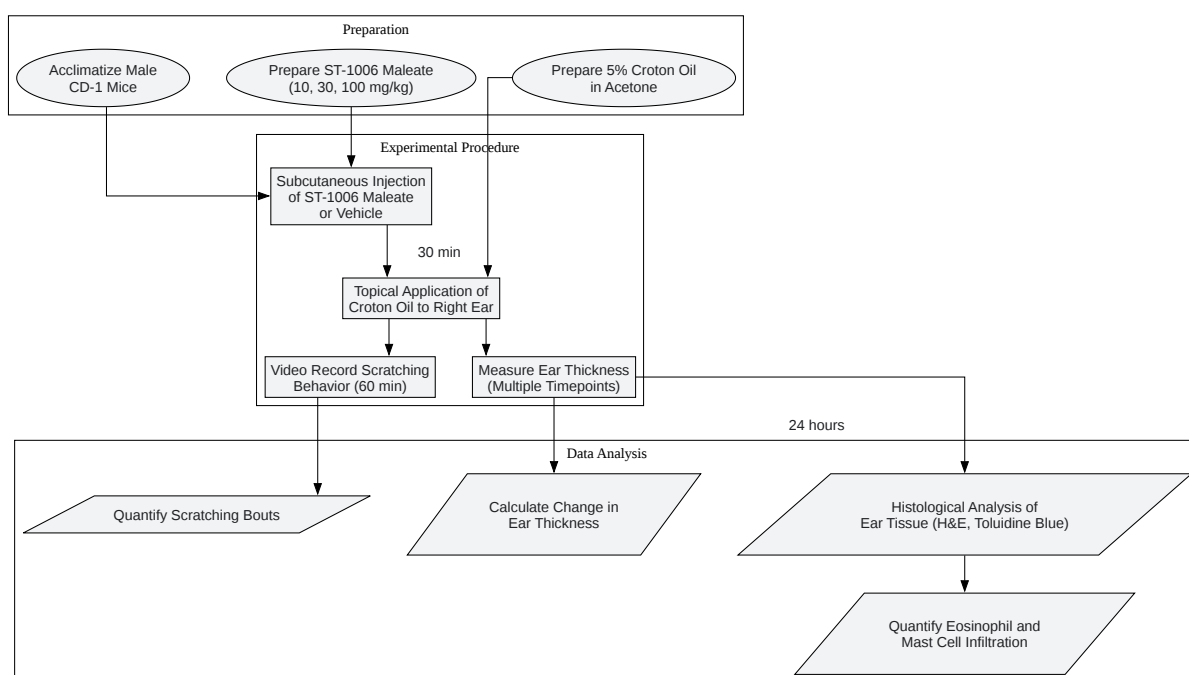
- Mouse ear tissue samples
- 10% neutral buffered formalin
- Paraffin wax
- Microtome
- Glass slides
- Hematoxylin and Eosin (H&E) stain

- Toluidine blue stain
- Light microscope
- Image analysis software

Procedure:

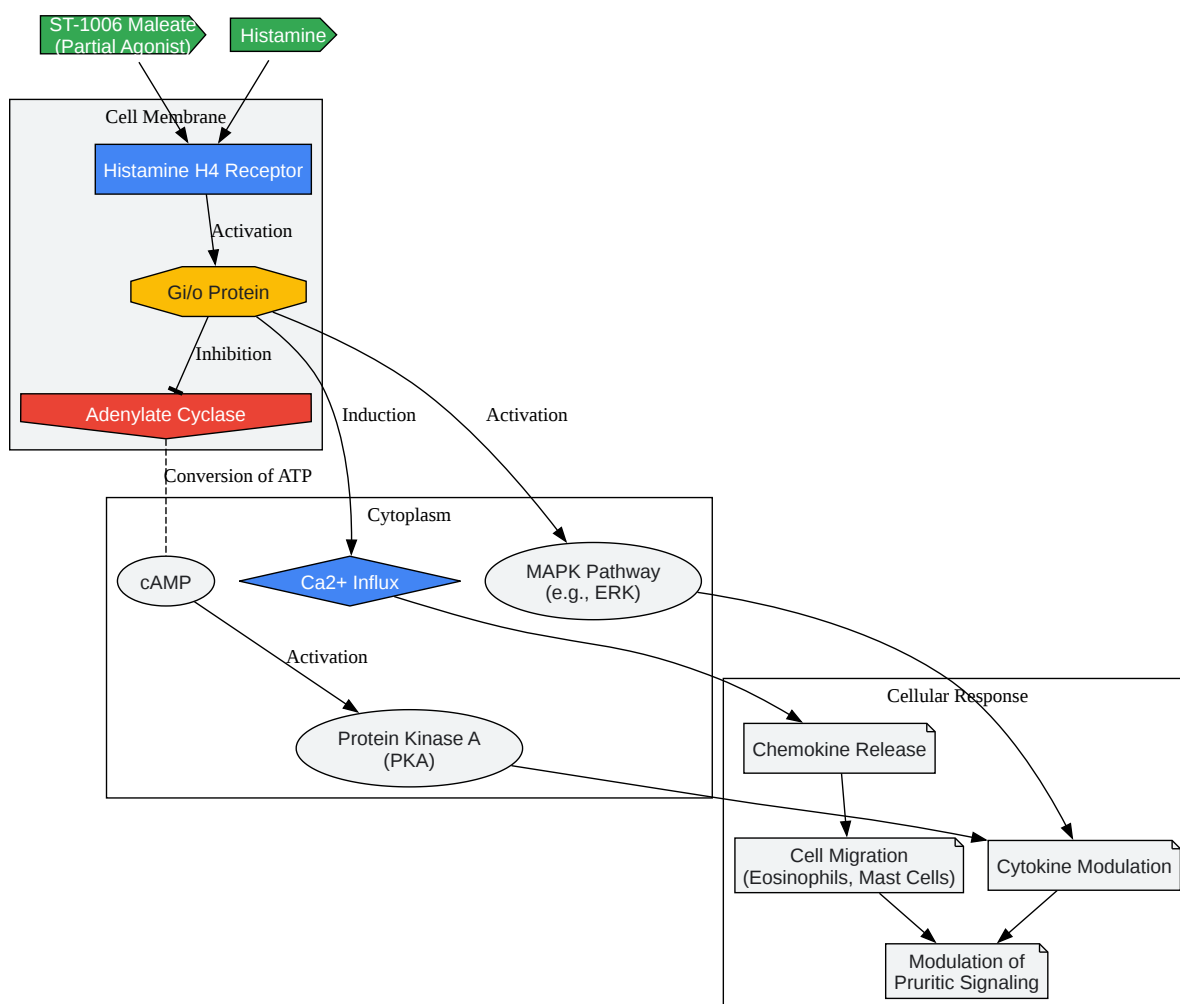
- At the end of the experiment (e.g., 24 hours post-croton oil application), euthanize the mice and collect the ear tissue.
- Fix the tissue in 10% neutral buffered formalin for at least 24 hours.
- Process the fixed tissue and embed in paraffin wax.
- Section the paraffin-embedded tissue at a thickness of 5 μm using a microtome.
- Mount the sections on glass slides.
- For general assessment of inflammation and infiltration of leukocytes, stain sections with Hematoxylin and Eosin (H&E).
- To specifically identify and quantify mast cells, stain separate sections with Toluidine blue.
- To identify eosinophils, staining with a specific dye such as Congo Red can be performed.
- Examine the stained sections under a light microscope.
- Quantify the number of infiltrated eosinophils and degranulated mast cells per unit area of the dermis using image analysis software.

Visualizations



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Experimental workflow for the acute irritant dermatitis model.



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Histamine H4 receptor signaling pathway in inflammation.

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References

- 1. urmc.rochester.edu [urmc.rochester.edu]
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